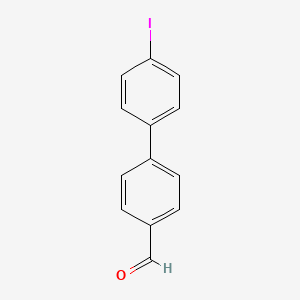

4'-Iodo-biphenyl-4-carboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Iodo-biphenyl-4-carboxaldehyde is an organic compound with the molecular formula C13H9IO It is a derivative of biphenyl, where an iodine atom is substituted at the 4’ position and an aldehyde group is present at the 4 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Iodo-biphenyl-4-carboxaldehyde typically involves the iodination of biphenyl derivatives followed by formylation. One common method includes the following steps:

Iodination: Biphenyl is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the 4’ position.

Formylation: The iodinated biphenyl is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the aldehyde group at the 4 position.

Industrial Production Methods: Industrial production of 4’-Iodo-biphenyl-4-carboxaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4’-Iodo-biphenyl-4-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide (CuCN).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Copper(I) cyanide (CuCN) in dimethylformamide (DMF).

Major Products:

Oxidation: 4’-Iodo-biphenyl-4-carboxylic acid.

Reduction: 4’-Iodo-biphenyl-4-methanol.

Substitution: 4’-Cyano-biphenyl-4-carboxaldehyde.

Scientific Research Applications

4’-Iodo-biphenyl-4-carboxaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate the interactions of iodine-containing compounds with biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.

Industry: It is used in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4’-Iodo-biphenyl-4-carboxaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

4’-Bromo-biphenyl-4-carboxaldehyde: Similar structure but with a bromine atom instead of iodine.

4’-Chloro-biphenyl-4-carboxaldehyde: Similar structure but with a chlorine atom instead of iodine.

4’-Fluoro-biphenyl-4-carboxaldehyde: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 4’-Iodo-biphenyl-4-carboxaldehyde is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the reactivity and interaction of the compound with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

4'-Iodo-biphenyl-4-carboxaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and applications in various research contexts.

- Molecular Formula : C13H9IO

- Molecular Weight : 292.11 g/mol

- CAS Number : 100-16-3

- IUPAC Name : 4'-iodo-[1,1'-biphenyl]-4-carbaldehyde

Synthesis

The synthesis of this compound can be achieved through several methods, including halogenation of biphenyl derivatives followed by oxidation. The typical synthetic route involves:

- Bromination of biphenyl to form 4-bromobiphenyl.

- Iodination using iodine or iodinating agents.

- Oxidation of the resulting compound to obtain the aldehyde functionality.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. Studies utilizing various cancer cell lines have reported that this compound induces apoptosis and inhibits cell proliferation. The underlying mechanism may involve the modulation of signaling pathways such as the MAPK/ERK pathway, leading to cell cycle arrest and programmed cell death .

Case Studies

- Cytotoxicity Assays :

- Antimicrobial Efficacy :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, which contributes to its cytotoxic effects.

- Interference with Signal Transduction Pathways : Modulation of pathways such as PI3K/Akt and MAPK cascades leads to altered cellular responses in cancer cells.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Iodo-biphenyl-4-carboxaldehyde | Antimicrobial, Anticancer | Enzyme inhibition, ROS generation |

| Biphenyl | Limited antimicrobial activity | Non-specific interactions |

| Iodobenzene | Moderate cytotoxicity | Alkylating agent |

Properties

Molecular Formula |

C13H9IO |

|---|---|

Molecular Weight |

308.11 g/mol |

IUPAC Name |

4-(4-iodophenyl)benzaldehyde |

InChI |

InChI=1S/C13H9IO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H |

InChI Key |

CELHREPGCUBBJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.